molecular formula C8H11N3 B13963748 2-Pyridinecarboximidamide, 4,6-dimethyl-

2-Pyridinecarboximidamide, 4,6-dimethyl-

Cat. No.: B13963748
M. Wt: 149.19 g/mol
InChI Key: KXBHFWLWBRGANM-UHFFFAOYSA-N
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Description

2-Pyridinecarboximidamide, 4,6-dimethyl- is an organic compound with the molecular formula C8H11N3 It is a derivative of pyridine, featuring carboximidamide and dimethyl groups at specific positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboximidamide, 4,6-dimethyl- typically involves the reaction of 4,6-dimethylpyridine with cyanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the carboximidamide group.

Industrial Production Methods

In an industrial setting, the production of 2-Pyridinecarboximidamide, 4,6-dimethyl- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboximidamide, 4,6-dimethyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboximidamide group to other functional groups, such as amines.

    Substitution: The dimethyl groups on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Pyridinecarboximidamide, 4,6-dimethyl- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Pyridinecarboximidamide, 4,6-dimethyl- involves its interaction with specific molecular targets and pathways. The carboximidamide group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The dimethyl groups may also play a role in modulating the compound’s activity by affecting its solubility and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinecarboximidamide, N-hydroxy-4,6-dimethyl-: This compound features an additional hydroxy group, which can influence its reactivity and biological activity.

    4-Formylpyridine-2,6-dicarboxylate: This derivative has formyl and carboxylate groups, making it structurally distinct but functionally related.

Uniqueness

2-Pyridinecarboximidamide, 4,6-dimethyl- is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. Its combination of carboximidamide and dimethyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

4,6-dimethylpyridine-2-carboximidamide

InChI

InChI=1S/C8H11N3/c1-5-3-6(2)11-7(4-5)8(9)10/h3-4H,1-2H3,(H3,9,10)

InChI Key

KXBHFWLWBRGANM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)C(=N)N)C

Origin of Product

United States

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